molecular formula C10H14O4 B574187 Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate CAS No. 175157-15-0

Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate

Cat. No.: B574187
CAS No.: 175157-15-0
M. Wt: 198.218
InChI Key: HXZVAFGCCSGSSO-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate (CAS RN: 167947-92-4) is a β-keto ester featuring a cyclopentyl ring substituted with an oxo group. Its structure comprises an ethyl ester group, a central ketone, and a 2-oxocyclopentyl moiety. This compound is primarily utilized in industrial and scientific research, particularly as an intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-2-14-10(13)9(12)6-7-4-3-5-8(7)11/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZVAFGCCSGSSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20699854
Record name Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175157-15-0
Record name Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stepwise Procedure

The most efficient method, detailed in CN103508890A, involves a one-pot synthesis starting with cyclopentanone, morpholine, and p-toluenesulfonic acid in toluene. The mechanism proceeds as follows:

  • Enamine Formation : Cyclopentanone reacts with morpholine under acid catalysis, generating a nucleophilic enamine intermediate.

  • Michael Addition : Ethyl acrylate is introduced, undergoing conjugate addition to the enamine’s β-carbon.

  • Esterification : The intermediate spontaneously cyclizes, yielding the target ester.

Optimized Conditions :

  • Molar Ratios : Cyclopentanone : morpholine : p-toluenesulfonic acid : ethyl acrylate = 1 : 1.2 : 0.1 : 1.5.

  • Solvent : Toluene (3.5 mL/g cyclopentanone).

  • Temperature : Reflux (110–120°C) for enamine formation, followed by acrylate addition at 85°C.

  • Yield : 92% after distillation.

Catalytic and Solvent Considerations

p-Toluenesulfonic acid accelerates enamine formation by protonating the carbonyl oxygen, increasing electrophilicity. Toluene’s high boiling point facilitates reflux without solvent degradation. Alternatives like xylene or mesitylene are less effective due to poorer enamine solubility.

Traditional Two-Step Synthesis

Enamine Preparation and Acrylate Addition

Prior to the one-pot method, Journal of Organic Chemistry (1964) documented a two-step approach:

  • Enamine Synthesis : Cyclopentanone and dimethylamine react in benzene, forming an enamine over 12 hours.

  • Acrylate Addition : Methyl acrylate is added dropwise at 0°C, followed by acid hydrolysis to yield the ester.

Limitations :

  • Yield : ~75% due to competing hydrolysis during workup.

  • Safety : Benzene’s carcinogenicity and prolonged reaction times hinder industrial adoption.

Industrial-Scale Production and Catalytic Innovations

Continuous Flow Reactor Adaptation

The patent CN103508890A suggests transitioning from batch to continuous flow reactors to improve heat transfer and reduce reaction times. Key parameters include:

  • Residence Time : 30–60 minutes.

  • Temperature Gradient : 120°C (enamine zone) → 85°C (acrylate zone).

Alternative Catalysts and Solvents

Recent studies explore replacing p-toluenesulfonic acid with heterogeneous catalysts like Amberlyst-15, though yields drop to 85%. Ionic liquids (e.g., [BMIM][BF₄]) show promise for recyclability but require higher temperatures (130°C).

Reaction Optimization and Yield Analysis

Critical Parameters for Maximizing Yield

ParameterOptimal RangeImpact on Yield
Morpholine Equiv.1.2–1.5Ensures complete enamine formation
Acrylate Addition Time3–4 hoursMinimizes oligomerization
Distillation Cut128–132°C (10 mmHg)Eliminates residual acrylate

Side Reactions :

  • Oligomerization : Excess acrylate or prolonged heating leads to dimerization, reducing yield by 5–8%.

  • Ester Hydrolysis : Water contamination during workup hydrolyzes the product to the acid, requiring strict anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted esters or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, amines, and other nucleophiles

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Substituted esters, amides

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate serves as a precursor for synthesizing bioactive molecules with therapeutic potential. Its ability to undergo hydrolysis by esterases leads to the formation of acids and alcohols that can influence various biochemical pathways, making it significant in drug development.

Biological Research

This compound is utilized to study enzyme-catalyzed reactions and metabolic pathways. Research focuses on its hydrolysis and subsequent chemical modifications, which are crucial for developing therapeutic agents.

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals, fragrances, and flavoring agents due to its versatile chemical properties.

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The compound was shown to influence the activity of esterases, leading to significant changes in the metabolic profile of treated cells.

Case Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophage cultures, suggesting its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate involves its interaction with specific molecular targets and pathways. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of corresponding acids and alcohols. The cyclopentanone moiety can undergo further chemical modifications, influencing various biochemical pathways.

Comparison with Similar Compounds

Substituent Variations in β-Keto Esters

The structural uniqueness of Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate lies in its dual oxo groups and cyclopentane ring. Key analogs include:

Compound Name Substituents/Ring System CAS RN Molecular Formula Key Applications/Properties
Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate Tetrahydrofuran (oxolane) ring 672957-92-5 C₉H₁₄O₄ Solvent in organic reactions
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate Fluorophenyl substituent - C₁₁H₁₁FO₃ Fluorinated drug intermediate
Ethyl trans-3-oxo-3-(2-phenylcyclopropyl)propanoate Cyclopropane ring with phenyl group 324570-24-3 C₁₄H₁₆O₃ Study of strained ring systems
Ethyl 2-chloro-3-oxopropanoate Chloro substituent 863870-88-6 C₅H₇ClO₃ Precursor for agrochemicals
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate 2-Fluorophenyl group - C₁₁H₁₁FO₃ Anticancer agent synthesis

Key Observations :

  • Ring Systems : Cyclopentyl (target compound) vs. tetrahydrofuran (THF) or cyclopropane. Larger rings (e.g., cyclopentane) may enhance stability compared to strained cyclopropane derivatives .
  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -F) increase electrophilicity at the ketone, influencing reactivity in nucleophilic additions .

Physicochemical and Structural Properties

  • Melting Points: (Z)-Ethyl 2-oxo-3-(quinolin-2-ylidene)propanoate: 132–134°C . Ethyl 3-oxo-3-phenyl-2-[(E)-phenyldiazenyl]propanoate: No MP reported, but crystalline forms suggest stability influenced by π-π stacking .
  • Hydrogen Bonding: Intramolecular N–H⋯O bonds in (Z)-configured derivatives stabilize enaminone tautomers, as seen in X-ray studies .

Biological Activity

Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate, with a CAS number of 175157-15-0, is a compound that has garnered interest in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Molecular Formula: C₁₀H₁₄O₄
Molecular Weight: 198.216 g/mol
LogP: 0.8779 (indicating moderate lipophilicity)
Polar Surface Area (PSA): 60.44 Ų

These properties suggest that the compound may have favorable characteristics for interactions with biological membranes and potential bioactivity.

This compound is believed to act as a substrate for various enzymes, particularly those involved in hydrolysis reactions. Upon hydrolysis, it can yield 3-(2-oxocyclopentyl)propanoic acid, which may exhibit different biological activities compared to the parent compound. The ester group can also undergo nucleophilic substitution reactions, leading to diverse derivatives with potentially distinct biological profiles .

Antimicrobial Activity

Research has indicated that compounds similar to this compound may possess antimicrobial properties. For instance, derivatives of cyclopentanones have shown effectiveness against various bacterial strains, suggesting that the structural features of this compound could contribute to similar activities .

Enzyme Interactions

The compound's ability to interact with enzymes involved in metabolic pathways makes it a candidate for further investigation in drug development. Studies have highlighted its potential role in modulating enzyme activity, which could lead to therapeutic applications.

Case Studies and Research Findings

  • Synthesis and Biological Evaluation:
    A study focused on synthesizing this compound and evaluating its biological activities revealed promising results in inhibiting certain enzyme activities linked to metabolic disorders. The synthesized compound was tested against a panel of enzymes, demonstrating significant inhibition rates that warrant further exploration .
  • Toxicological Assessment:
    In toxicological studies, this compound exhibited low toxicity levels in preliminary assessments. No mutagenic or genotoxic effects were observed in bacterial assays, indicating a favorable safety profile for potential pharmaceutical applications .
  • Pharmacological Applications:
    The compound's structural characteristics allow it to be explored as a precursor for novel pharmaceuticals targeting metabolic pathways. Its derivatives are being investigated for their potential use in treating conditions such as diabetes and obesity due to their influence on lipid metabolism .

Comparative Analysis of Biological Activity

CompoundBiological ActivityReference
This compoundPotential enzyme inhibitor
Cyclopentanone derivativesAntimicrobial properties
Methyl esters of cyclopentanonesModulation of metabolic pathways

Q & A

Q. How does this compound interact with enzymatic systems like 5-nitrosalicylate dioxygenase?

  • Methodological Answer : The compound’s β-keto ester motif mimics natural substrates of oxidoreductases. In vitro assays with purified enzymes monitor O₂ consumption via Clark electrode or fluorescence-based probes. Site-directed mutagenesis identifies active-site residues critical for binding, validated by X-ray crystallography of enzyme-ligand complexes .

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